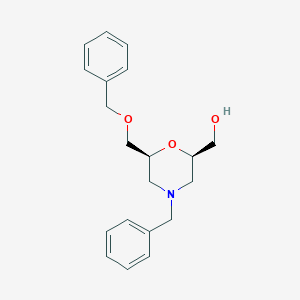

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

描述

Chemical Identity and Nomenclature

((2R,6S)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a stereochemically defined morpholine derivative with a molecular formula of C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol . Its systematic IUPAC name is {(2R,6S)-4-benzyl-6-[(benzyloxy)methyl]-2-morpholinyl}methanol , reflecting the stereochemistry at positions 2 and 6 of the morpholine ring. The compound’s structure features two benzyl groups (one as a substituent and another as a benzyloxymethyl ether) and a hydroxymethyl moiety, contributing to its unique physicochemical properties.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1093085-89-2 | |

| Molecular Formula | C₂₀H₂₅NO₃ | |

| SMILES Notation | OC[C@@H]1OC@HCN(CC3=CC=CC=C3)C1 | |

| Stereochemistry | (2R,6S) configuration |

Historical Context and Discovery

The synthesis of this compound aligns with advancements in asymmetric morpholine chemistry during the early 21st century. Its development emerged from methodologies targeting enantiomerically pure morpholine derivatives, which are critical in drug discovery. For example, the use of BINOL-promoted asymmetric reactions (as described in ) and solid-liquid phase transfer catalysis (SL-PTC) enabled precise control over stereochemistry. The compound’s first reported synthesis likely involved ring-opening amination of epoxide precursors or nucleophilic substitutions on serinol derivatives. These strategies mirror the synthesis of related morpholine scaffolds, such as trans-3,5-bis(hydroxymethyl)morpholines.

Significance in Organic and Medicinal Chemistry Research

Morpholine derivatives are classified as privileged structures due to their balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability. This compound’s structural complexity—featuring dual benzyl groups and a hydroxymethyl arm—makes it a versatile intermediate for:

- Chiral building blocks : The (2R,6S) configuration allows its use in enantioselective syntheses of bioactive molecules, such as kinase inhibitors or antimicrobial agents.

- Ligand design : The benzyl ethers enhance hydrophobic interactions with protein targets, while the hydroxymethyl group enables further functionalization.

- Drug delivery systems : Its amphiphilic nature (from aromatic and polar groups) could facilitate nanoparticle encapsulation or prodrug development.

Position within Morpholine-Based Chemical Space

Compared to simpler morpholine derivatives (e.g., 4-benzylmorpholine or 2-morpholinemethanol), this compound occupies a niche in high-complexity chemical space :

| Feature | Simpler Morpholines | This Compound |

|---|---|---|

| Substituents | Single benzyl or alkyl groups | Dual benzyl groups + hydroxymethyl |

| Stereochemistry | Often achiral or racemic | Defined (2R,6S) configuration |

| Synthetic Utility | Basic scaffolds | Chiral intermediates |

| Applications | Solubility modifiers | Targeted drug discovery |

The benzyloxymethyl ether enhances lipophilicity (LogP ≈ 2.2), while the hydroxymethyl group provides a site for conjugation, aligning with trends in PROTAC (proteolysis-targeting chimera) design. Its stereochemical precision also positions it as a candidate for C₂-symmetric chiral catalysts .

属性

IUPAC Name |

[(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXBPASWOSCPPO-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursors

- Chiral amino alcohols or amino diols serve as the backbone for morpholine ring formation.

- Benzyl halides or benzyl alcohol derivatives are used for benzylation.

- Benzyloxymethyl groups are introduced via alkylation using benzyloxymethyl halides or related reagents.

Stepwise Synthetic Route

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of chiral amino alcohol intermediate | Chiral pool synthesis or asymmetric synthesis | Sets the stereochemistry at C-2 and C-6 |

| 2 | Benzylation at position 4 | Benzyl bromide or chloride, base (e.g., NaH) | Selective substitution to introduce benzyl group |

| 3 | Introduction of benzyloxymethyl group at position 6 | Reaction with benzyloxymethyl halide under basic conditions | Alkylation of hydroxyl or amino group |

| 4 | Cyclization to form morpholine ring | Intramolecular nucleophilic substitution under acidic or basic catalysis | Ring closure with retention of stereochemistry |

| 5 | Final reduction or oxidation steps | Use of reducing agents (e.g., NaBH4) or oxidants | To obtain the methanol functional group at C-2 |

Stereochemical Control

- The (2R,6S) stereochemistry is controlled by the choice of chiral starting materials and stereoselective reagents.

- Use of chiral auxiliaries or catalysts in early steps ensures correct configuration.

- Cyclization steps are optimized to avoid racemization.

Representative Synthetic Example (Literature-Based)

A typical synthesis reported involves:

- Starting from (R)- or (S)-amino alcohols.

- Benzylation using benzyl bromide in the presence of a base like potassium carbonate.

- Alkylation of the hydroxyl group with benzyloxymethyl chloride.

- Cyclization under mild acidic conditions to close the morpholine ring.

- Purification by column chromatography or crystallization to isolate the desired stereoisomer.

Research Findings and Yield Data

| Parameter | Data/Observation |

|---|---|

| Overall Yield | Typically 60-75% over multi-step synthesis |

| Purity | >95% after purification |

| Reaction Times | 2-24 hours depending on step |

| Solvents Used | Dichloromethane, tetrahydrofuran, ethanol |

| Temperature Range | 0°C to reflux conditions (ca. 25-80°C) |

| Stereoselectivity | >90% enantiomeric excess (ee) |

Analytical and Characterization Techniques

- NMR Spectroscopy (1H, 13C) : Confirms the structure and stereochemistry.

- Chiral HPLC : Determines enantiomeric purity.

- Mass Spectrometry (MS) : Confirms molecular weight.

- Optical Rotation : Verifies stereochemical configuration.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chiral amino alcohol synthesis | Chiral pool or asymmetric synthesis | Set stereochemistry | 85-90 | Essential for correct isomer |

| 2 | Benzylation | Benzyl bromide, base (K2CO3) | Introduce benzyl group | 80-85 | High selectivity required |

| 3 | Alkylation | Benzyloxymethyl chloride, base | Install benzyloxymethyl group | 75-80 | Controlled to avoid overalkylation |

| 4 | Cyclization | Acid or base catalysis | Morpholine ring formation | 70-75 | Retains stereochemistry |

| 5 | Reduction/Oxidation | NaBH4 or oxidants | Functional group adjustment | 85-90 | Final step to methanol group |

化学反应分析

Types of Reactions

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl or benzyloxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzophenone derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

科学研究应用

Chemistry

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables diverse chemical transformations.

Biology

The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions. It may modulate the activity of specific enzymes or receptors, making it valuable in biological research.

Medicine

Research has explored its therapeutic properties, particularly in the context of anti-cancer and anti-viral activities. Notably, derivatives of morpholine compounds have shown promise as HIV protease inhibitors, potentially reducing viral replication and activity .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at specific receptor sites.

Case Study 1: Anti-HIV Activity

Research indicates that morpholine derivatives like this compound may inhibit HIV protease activity. This inhibition could lead to reduced viral replication rates in infected cells . Such findings highlight its potential as a therapeutic agent in HIV treatment strategies.

Case Study 2: Enzyme Interaction Studies

Studies have demonstrated that this compound can serve as a biochemical probe for investigating enzyme mechanisms. By binding to specific enzymes, it allows researchers to elucidate the roles these enzymes play in metabolic pathways .

作用机制

The mechanism of action of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Properties :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Pricing : Available in quantities ranging from 100 mg (€299) to 1 g (€1,056) for research purposes .

Comparison with Similar Compounds

The structural and functional uniqueness of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is best understood through comparison with analogous morpholine derivatives. Below is a detailed analysis:

Structural Analogs with Varying Substituents

[(2S,6R)-6-(6-Amino-9H-purin-9-yl)-4-benzylmorpholin-2-yl]methanol (CAS 132062-77-2)

(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol (CAS 1416440-60-2)

- Molecular Formula: C₁₄H₂₁NO₂

- Key Differences : Features dimethyl groups at the 6-position, reducing steric hindrance compared to the benzyloxymethyl group in the target compound.

- Molecular Weight : 235.33 g/mol, significantly lower due to the absence of bulky benzyl substituents .

Stereoisomeric Variants

((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol (CAS 40987-51-7 and 1821773-67-4)

- Molecular Formula: C₁₃H₁₉NO₂

- Key Differences :

- Stereochemistry : (2R,6R) configuration versus (2R,6S) in the target compound.

- Substituents : Methyl group at the 6-position instead of benzyloxymethyl.

- Physical Properties: Predicted boiling point: 311.8±27.0°C (vs. Density: 1.077±0.06 g/cm³ .

Functional Group Comparisons

((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol (CAS 34212-64-1)

- Molecular Formula : C₂₈H₃₂O₆

- Key Differences : A carbohydrate derivative with tris(benzyloxy) and methoxy groups, highlighting the role of benzyl ethers in enhancing solubility or stability .

- Molecular Weight : 464.55 g/mol, much higher due to additional benzyloxy groups .

Research Findings and Implications

Stereochemical Influence : The (2R,6S) configuration distinguishes the target compound from (2R,6R) isomers, which may exhibit divergent biological activities or crystallization behaviors .

Safety Profile : The target compound’s hazard profile (H302, H315, etc.) aligns with benzyl-containing analogs, emphasizing the need for careful handling in synthetic workflows .

生物活性

((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a morpholine derivative notable for its complex structure and potential biological applications. This compound, with the IUPAC name [(2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl]methanol and CAS number 1093085-89-2, has garnered interest in medicinal chemistry due to its unique interactions with biological systems.

The molecular formula for this compound is CHNO, with a molar mass of approximately 327.42 g/mol. Its structure includes a morpholine ring substituted with benzyl and benzyloxymethyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, potentially leading to various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that morpholine derivatives can exhibit anticancer properties. For example, this compound has been tested against various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial activity against a range of bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

-

Anticancer Efficacy : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC values in the low micromolar range, indicating significant cytotoxicity.

Cell Line IC (µM) MCF-7 5.3 HeLa 8.1 A549 7.5 -

Antimicrobial Testing : In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for constructing the morpholine core in ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol?

- Methodology : Copper(II)-bisphosphine-catalyzed oligomerization is a viable approach for synthesizing substituted tetrahydropyrans and morpholine derivatives. For example, benzyloxyacetaldehyde and allylic alcohols can undergo cyclization under catalytic conditions (e.g., L1 ligand, Cu(OTf)₂) to yield diastereomerically enriched products. Purification via silica gel chromatography (1:9 Et₂O/hexanes) is recommended .

- Key Considerations : Control of reaction temperature (0°C to room temperature) and stoichiometry (1.25 equiv nucleophile) minimizes side reactions like oxocin formation .

Q. How can researchers ensure stereochemical fidelity during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysts to preserve the (2R,6S) configuration. For instance, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups prevents racemization during coupling reactions. Diastereomeric ratios can be verified via -NMR (e.g., splitting patterns at δ 3.5–4.5 ppm) or chiral HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR (400 MHz, CDCl₃) identify benzyloxy (δ 4.4–4.6 ppm) and morpholine protons (δ 3.2–3.8 ppm).

- HRMS : High-resolution mass spectrometry (e.g., ESI-FT-MS) confirms molecular weight (calc. for C₂₁H₂₅NO₄: 367.18).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can conflicting diastereoselectivity data in published syntheses be resolved?

- Methodology : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst loading). For example, switching from THF to CH₂Cl₂ may alter transition-state stabilization, improving diastereoselectivity. Cross-validate results using ORTEP-III for 3D structural visualization and compare with literature -NMR shifts .

Q. What strategies mitigate degradation of the benzyloxymethyl group during storage?

- Methodology : Store the compound under inert atmosphere (N₂/Ar) at -20°C in anhydrous DMSO or ethanol. Avoid prolonged exposure to light, as UV irradiation can cleave the benzyl ether. Monitor purity via HPLC (C18 column, 70:30 MeOH/H₂O) and track degradation products (e.g., free methanol via GC-MS) .

Q. How can computational methods aid in predicting reaction outcomes for derivatives?

- Methodology : Employ density functional theory (DFT) to model transition states and predict regioselectivity in morpholine ring functionalization. Pair computational results with experimental validation using kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。